![molecular formula C16H17ClOS B2791019 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol CAS No. 338391-85-8](/img/structure/B2791019.png)
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol, more commonly known as Chlorpheniramine, is an antihistamine drug that is used to treat the symptoms of allergies, hay fever, and the common cold. Chlorpheniramine is one of the oldest and most widely used antihistamines, and it is available in over-the-counter (OTC) and prescription forms. Chlorpheniramine is a member of the ethanolamine class of antihistamines and is structurally related to diphenhydramine, another commonly used antihistamine.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol involves the reaction of 4-chlorobenzaldehyde with 4-methylphenyl magnesium bromide to form 4-(4-methylphenyl)phenylmethanol. This intermediate is then reacted with thionyl chloride to form 4-(4-methylphenyl)phenylmethyl chloride, which is then reacted with sodium sulfide to form 4-(4-methylphenyl)phenylmethyl sulfide. Finally, this intermediate is reacted with 1-chloropropan-2-ol to form the desired product.
Starting Materials
4-chlorobenzaldehyde, 4-methylphenyl magnesium bromide, thionyl chloride, sodium sulfide, 1-chloropropan-2-ol
Reaction
4-chlorobenzaldehyde + 4-methylphenyl magnesium bromide -> 4-(4-methylphenyl)phenylmethanol, 4-(4-methylphenyl)phenylmethanol + thionyl chloride -> 4-(4-methylphenyl)phenylmethyl chloride, 4-(4-methylphenyl)phenylmethyl chloride + sodium sulfide -> 4-(4-methylphenyl)phenylmethyl sulfide, 4-(4-methylphenyl)phenylmethyl sulfide + 1-chloropropan-2-ol -> 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol
Wissenschaftliche Forschungsanwendungen
Chlorpheniramine has a wide range of scientific research applications. It has been used in studies to investigate the effects of histamine on the cardiovascular system, as well as to study the effects of drugs on the central nervous system. It has also been used to investigate the effects of antihistamines on the immune system and to study the effects of drugs on the gastrointestinal system. Additionally, Chlorpheniramine has been used in studies to investigate the effects of drugs on the reproductive system, as well as to study the effects of drugs on the respiratory system.
Wirkmechanismus
Chlorpheniramine works by blocking the action of histamine, a chemical released by the body during an allergic reaction. It binds to histamine receptors, preventing histamine from binding and causing the allergic reaction. This prevents the symptoms of an allergic reaction, such as itching, sneezing, and watery eyes.
Biochemische Und Physiologische Effekte
Chlorpheniramine has several biochemical and physiological effects. It binds to histamine receptors, preventing histamine from binding and causing the allergic reaction. This prevents the symptoms of an allergic reaction, such as itching, sneezing, and watery eyes. Additionally, Chlorpheniramine has been shown to reduce inflammation, inhibit the release of inflammatory mediators, and reduce the production of inflammatory cytokines. It has also been shown to reduce the production of leukotrienes, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorpheniramine has several advantages for lab experiments. It is a relatively inexpensive drug, and it is widely available. Additionally, it is a well-studied drug, and there is a great deal of information available on its mechanism of action and its effects. However, there are also some limitations to using Chlorpheniramine in lab experiments. It has a relatively short half-life, meaning that its effects may not last long enough to be useful in some experiments. Additionally, it has been shown to have some side effects, such as drowsiness and dry mouth, which may limit its use in some experiments.
Zukünftige Richtungen
Chlorpheniramine has a wide range of potential future directions for research and development. One potential direction is to develop new formulations of Chlorpheniramine that have improved pharmacokinetic and pharmacodynamic properties. Additionally, research could be conducted to investigate the potential of Chlorpheniramine to be used as a treatment for other conditions, such as asthma, chronic obstructive pulmonary disease, and irritable bowel syndrome. Furthermore, research could be conducted to investigate the potential of Chlorpheniramine to be used in combination with other drugs to treat a variety of conditions. Finally, research could be conducted to investigate the potential of Chlorpheniramine to be used as a preventative treatment for allergies and other conditions.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClOS/c1-12-2-8-15(9-3-12)19-11-10-16(18)13-4-6-14(17)7-5-13/h2-9,16,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVKIBFGULXEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2790938.png)
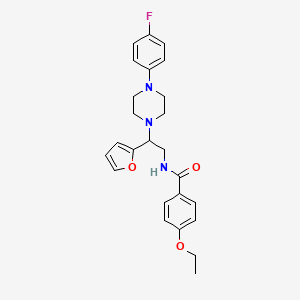
![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2790943.png)
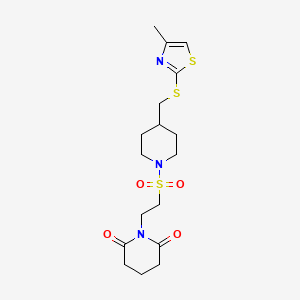
![5-bromo-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2790945.png)
![3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile](/img/structure/B2790947.png)
![N-(4-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2790948.png)
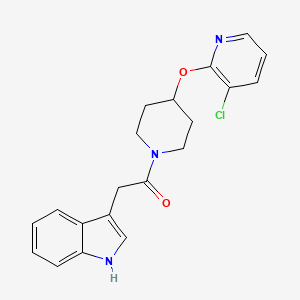
![5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2790950.png)
![N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2790952.png)
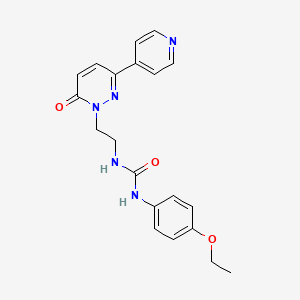
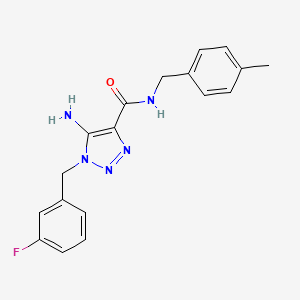
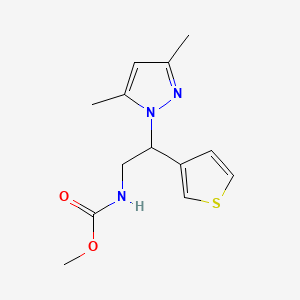
![(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2790958.png)